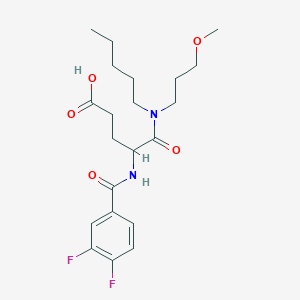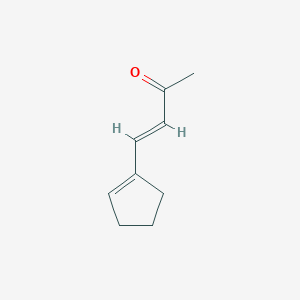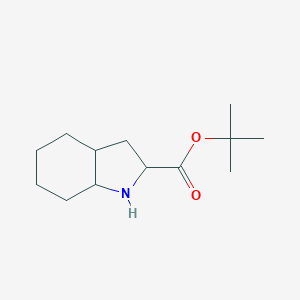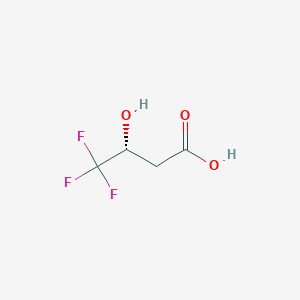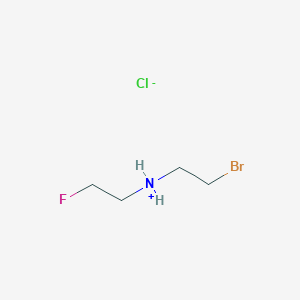
2-Bromo-2'-fluorodiethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2'-fluorodiethylamine hydrochloride (BFDH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BFDH is a derivative of diethylamine, and it is used as a building block for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of 2-Bromo-2'-fluorodiethylamine hydrochloride is not well understood. However, it is believed that 2-Bromo-2'-fluorodiethylamine hydrochloride may act as a precursor to the synthesis of compounds that can modulate various biological processes, including enzyme inhibition, receptor binding, and gene expression.
Biochemical And Physiological Effects
2-Bromo-2'-fluorodiethylamine hydrochloride has been shown to exhibit various biochemical and physiological effects. For instance, 2-Bromo-2'-fluorodiethylamine hydrochloride has been reported to exhibit antitumor activity in vitro and in vivo. Additionally, 2-Bromo-2'-fluorodiethylamine hydrochloride has been shown to inhibit the growth of various bacterial and fungal strains. 2-Bromo-2'-fluorodiethylamine hydrochloride has also been reported to exhibit antiviral activity against herpes simplex virus type 1.
Advantages And Limitations For Lab Experiments
2-Bromo-2'-fluorodiethylamine hydrochloride has several advantages for lab experiments. Firstly, 2-Bromo-2'-fluorodiethylamine hydrochloride is readily available and can be synthesized using simple and inexpensive reagents. Secondly, 2-Bromo-2'-fluorodiethylamine hydrochloride is a stable compound that can be stored for long periods without significant degradation. However, 2-Bromo-2'-fluorodiethylamine hydrochloride has some limitations for lab experiments. For instance, 2-Bromo-2'-fluorodiethylamine hydrochloride is highly toxic and should be handled with care. Additionally, the synthesis of 2-Bromo-2'-fluorodiethylamine hydrochloride requires the use of hazardous reagents, such as hydrogen fluoride and hydrochloric acid.
Future Directions
2-Bromo-2'-fluorodiethylamine hydrochloride has several potential future directions. Firstly, 2-Bromo-2'-fluorodiethylamine hydrochloride can be used as a building block for the synthesis of novel pharmaceuticals and agrochemicals. Secondly, 2-Bromo-2'-fluorodiethylamine hydrochloride can be used to introduce fluorine and bromine atoms into materials science, leading to improved properties such as hydrophobicity, thermal stability, and chemical resistance. Finally, 2-Bromo-2'-fluorodiethylamine hydrochloride can be used as a tool for studying various biological processes, including enzyme inhibition, receptor binding, and gene expression.
Conclusion:
In conclusion, 2-Bromo-2'-fluorodiethylamine hydrochloride is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and biological research. 2-Bromo-2'-fluorodiethylamine hydrochloride can be synthesized using simple and inexpensive reagents and can be used to introduce fluorine and bromine atoms into a molecule, leading to improved properties. However, 2-Bromo-2'-fluorodiethylamine hydrochloride is highly toxic and should be handled with care. Future research on 2-Bromo-2'-fluorodiethylamine hydrochloride should focus on its potential applications in the synthesis of novel compounds, materials science, and biological research.
Synthesis Methods
2-Bromo-2'-fluorodiethylamine hydrochloride can be synthesized through a simple two-step process. The first step involves the reaction of diethylamine with bromine to form 2-bromoethylamine. The second step involves the reaction of 2-bromoethylamine with hydrogen fluoride to form 2-bromo-2'-fluoroethylamine. Finally, the hydrochloride salt of 2-bromo-2'-fluoroethylamine is obtained by reacting it with hydrochloric acid.
Scientific Research Applications
2-Bromo-2'-fluorodiethylamine hydrochloride has been extensively used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 2-Bromo-2'-fluorodiethylamine hydrochloride is a versatile building block that can be used to introduce fluorine and bromine atoms into a molecule. The introduction of fluorine and bromine atoms can significantly alter the physicochemical properties of the molecule, leading to improved biological activity, solubility, and stability.
properties
CAS RN |
101198-10-1 |
|---|---|
Product Name |
2-Bromo-2'-fluorodiethylamine hydrochloride |
Molecular Formula |
C4H10BrClFN |
Molecular Weight |
206.48 g/mol |
IUPAC Name |
2-bromoethyl(2-fluoroethyl)azanium;chloride |
InChI |
InChI=1S/C4H9BrFN.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
InChI Key |
WZEMQROFDTVJOJ-UHFFFAOYSA-N |
SMILES |
C(CF)[NH2+]CCBr.[Cl-] |
Canonical SMILES |
C(CF)[NH2+]CCBr.[Cl-] |
synonyms |
2-bromoethyl-(2-fluoroethyl)azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



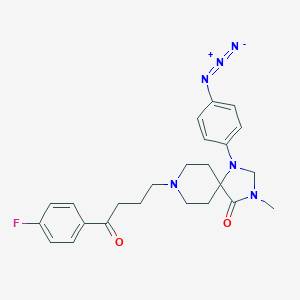

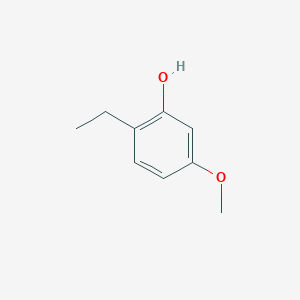
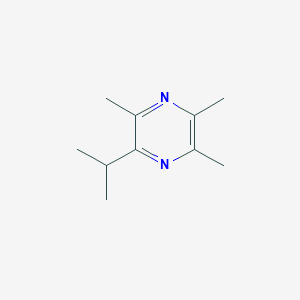
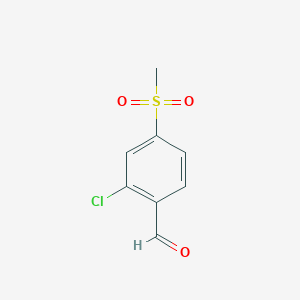
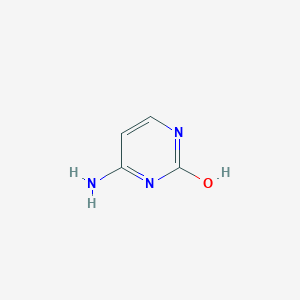
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

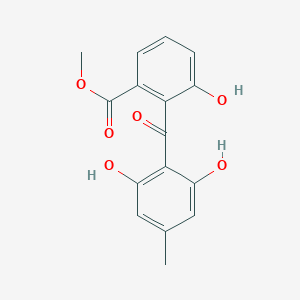
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
